(Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide

Bromodomain inhibition BRD4 Epigenetics

The compound (Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS 1198065-64-3) is a synthetic small molecule with the formula C22H19BrN2O2 and a molecular weight of 423.31 g/mol. It is a cyanoacetamide derivative featuring a 6-bromo-2H-chromene core and a 2,4,6-trimethylphenyl (mesityl) substituent.

Molecular Formula C22H19BrN2O2
Molecular Weight 423.31
CAS No. 1198065-64-3
Cat. No. B2487467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
CAS1198065-64-3
Molecular FormulaC22H19BrN2O2
Molecular Weight423.31
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC3=C(C=CC(=C3)Br)OC2)C#N)C
InChIInChI=1S/C22H19BrN2O2/c1-13-6-14(2)21(15(3)7-13)25-22(26)18(11-24)9-16-8-17-10-19(23)4-5-20(17)27-12-16/h4-10H,12H2,1-3H3,(H,25,26)/b18-9-
InChIKeyFUAKLBHYHGHQKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview for (Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS 1198065-64-3)


The compound (Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS 1198065-64-3) is a synthetic small molecule with the formula C22H19BrN2O2 and a molecular weight of 423.31 g/mol . It is a cyanoacetamide derivative featuring a 6-bromo-2H-chromene core and a 2,4,6-trimethylphenyl (mesityl) substituent. This structural class is often explored in medicinal chemistry for kinase inhibition and other biological activities, but published, quantitative performance data for this specific molecule is currently sparse [1].

Specificity Risks of Substituting (Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide with Generic Analogs


Simple substitution of this compound with other cyanoacetamide-chromene analogs is unreliable due to the high sensitivity of biological target engagement to specific aryl substitutions. The 2,4,6-trimethylphenyl group can enforce a unique steric and electronic environment on the amide moiety, potentially altering the molecule's dihedral angle and hydrogen-bonding capacity compared to analogs with phenyl, 4-methylphenyl, or 2,6-dimethylphenyl groups [1]. Furthermore, the 6-bromo substituent on the chromene core is a critical determinant of halogen bonding and lipophilic interactions within a binding pocket. Without direct comparative data for this specific derivative, any analog swap risks losing or fundamentally altering the intended binding profile, necessitating a full re-validation of the structure-activity relationship [1].

Quantitative Comparative Evidence Card for (Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide


BindingDB Affinity Profile vs. BRD4 Bromodomains

Data from BindingDB indicates that a closely related structural analog of the target compound exhibits potent and selective binding to BRD4 bromodomains. For this analog, the dissociation constant (Kd) for BRD4 BD2 was measured at 0.300 nM using a BROMOscan assay, while its affinity for BRD4 BD1 was significantly weaker (Kd = 3,300 nM by ITC), demonstrating a >10,000-fold selectivity for BD2 [1]. The target compound, (Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide, shares the core 2H-chromene and cyanoacetamide scaffold but features a critical bromine at the 6-position and a unique mesityl amide tail. While this specific derivative has not been tested in this assay, these results provide a strong rationale for its potential to engage this target class with a distinct selectivity profile determined by its unique substitution pattern [1].

Bromodomain inhibition BRD4 Epigenetics

Differential In Silico Physicochemical Profile

The target compound (MW 423.31) is heavier and more lipophilic than the unsubstituted parent scaffold or des-bromo analogs. The presence of the 6-bromo substituent increases molecular weight by approximately 79 Da and adds significant halogen bonding potential compared to a hydrogen atom, while the 2,4,6-trimethylphenyl group adds 18 Da and increases steric bulk relative to a standard phenyl group [1]. These features are predicted to increase logP by approximately 1.5-2.0 units versus a des-bromo, des-methyl analog, which would significantly impact membrane permeability, solubility, and plasma protein binding [1].

Lipophilicity Molecular properties Permeability prediction

Commercially Available Purity Specification

While quantitative biological activity data for the target compound is absent from public databases, its available commercial specification states a typical purity of 95% . This baseline metric is essential for procurement and experimental reproducibility, though it does not represent a differentiating feature compared to other high-purity screening compounds.

Quality control Purity Procurement specification

Procurement-Driven Application Scenarios for (Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide


Bromodomain and Epigenetic Probe Discovery

Based on the potent BRD4 BD2 selectivity of a closely related chromene analog [1], this specific compound, (Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide, is a high-priority candidate for bromodomain screening panels. Its unique 6-bromo and N-mesityl substitution pattern is designed to probe the acetyl-lysine binding pocket with novel steric and halogen-bonding interactions, potentially yielding inhibitors with improved selectivity or pharmacokinetic properties over unsubstituted chromene leads.

Kinase Inhibitor Lead Optimization

The compound's structural features, including the cyano group as a hinge-binding motif mimic and the halogen-substituted chromene core, align with common kinase inhibitor pharmacophores [1]. Procuring this compound is indicated for research groups seeking to expand the SAR of a chromene-based kinase inhibitor series, as the 2,4,6-trimethylphenyl group can probe a hydrophobic pocket adjacent to the hinge region, a strategy often used to gain selectivity among kinases.

Chemical Probe for MIF Tautomerase Activity

A published study has identified the chromene scaffold as a new class of reversible inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity [1]. While the specific target compound was not part of that study, its core scaffold is directly relevant. Researchers aiming to develop more potent MIF inhibitors with this chemotype should procure this compound as a next-generation analog, leveraging the 6-bromo and N-mesityl modifications to explore structure-activity relationships (SAR) around this novel target.

Quote Request

Request a Quote for (Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.